molecular formula C20H32N2O3 B1444808 Tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate CAS No. 1032903-63-1

Tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate

Cat. No.: B1444808
CAS No.: 1032903-63-1
M. Wt: 348.5 g/mol
InChI Key: MNUPHINLCXJKEZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate (CAS: 1032903-63-1, molecular formula: C₂₀H₃₂N₂O₃, molecular weight: 348.48 g/mol) is a piperidine-based carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a substituted phenyl ring with amino, isopropoxy, and methyl substituents . This compound is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for constructing complex molecules. Its Boc group enhances stability during synthetic workflows, while the amino and aryl substituents enable further functionalization .

Properties

IUPAC Name

tert-butyl 4-(4-amino-2-methyl-5-propan-2-yloxyphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3/c1-13(2)24-18-12-16(14(3)11-17(18)21)15-7-9-22(10-8-15)19(23)25-20(4,5)6/h11-13,15H,7-10,21H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUPHINLCXJKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2CCN(CC2)C(=O)OC(C)(C)C)OC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601125556
Record name 1,1-Dimethylethyl 4-[4-amino-2-methyl-5-(1-methylethoxy)phenyl]-1-piperidinecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032903-63-1
Record name 1,1-Dimethylethyl 4-[4-amino-2-methyl-5-(1-methylethoxy)phenyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032903-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[4-amino-2-methyl-5-(1-methylethoxy)phenyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601125556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate generally involves:

  • Introduction of the piperidine-1-carboxylate (Boc-protected piperidine) moiety.
  • Functionalization of the aromatic ring with amino, isopropoxy, and methyl groups.
  • Coupling reactions to attach the substituted phenyl group to the piperidine nitrogen.

This compound is often prepared as a key intermediate for further derivatization, such as palladium-catalyzed amination or nucleophilic substitution reactions.

Specific Preparation Example from Patent Literature

A detailed synthesis example is provided in a patent (CN111170996B) describing the preparation of this compound as a precursor for more complex pyrimidine derivatives.

Step Summary:

  • Starting material: this compound (220 mg, 0.60 mmol).
  • Reagents: 2-chloro-5-isopropylpyrazine (110 μL, 0.60 mmol), 4,5-bisdiphenylphosphine-9,9-dimethylxanthene (34.7 mg, 0.06 mmol), palladium acetate (6.8 mg, 0.03 mmol), sodium tert-butoxide (172.8 mg, 1.80 mmol).
  • Solvent: 10 mL dioxane.
  • Conditions: The mixture is stirred under argon atmosphere, heated to 120°C for 10 hours.
  • Work-up: After reaction completion, the mixture is washed with water, extracted with ethyl acetate, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
  • Purification: Silica gel chromatography using petroleum ether/ethyl acetate gradients.

This method highlights a palladium-catalyzed cross-coupling approach that can be adapted for the preparation of the target compound or its derivatives.

Stock Solution Preparation and Solubility Considerations

For experimental and formulation purposes, this compound is prepared as stock solutions in solvents such as DMSO due to its limited aqueous solubility.

Stock Solution Preparation Table:

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 2.8696 14.348 28.6961
5 mM Solution Volume (mL) 0.5739 2.8696 5.7392
10 mM Solution Volume (mL) 0.287 1.4348 2.8696

Preparation Notes:

  • Solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
  • For in vivo formulations, a stepwise solvent addition method is recommended: dissolve in DMSO, then add PEG300, Tween 80, and finally water or corn oil, ensuring clarity at each step before proceeding.

Alternative Synthetic Routes and Reaction Conditions

Other synthetic routes involve:

  • Palladium-catalyzed amination reactions using tert-butyl 4-aminopiperidine-1-carboxylate and various aryl halides under inert atmosphere.
  • Use of bases such as sodium tert-butoxide or triethylamine.
  • Solvents like toluene, dioxane, or ethyl acetate.
  • Reaction temperatures typically ranging from 45°C to 120°C.
  • Reaction times from 4.5 to 10 hours depending on the specific step and substrates.

Research Findings and Data Summary

Parameter Details
Starting Materials This compound, aryl halides
Catalysts Palladium acetate, phosphine ligands (e.g., 4,5-bisdiphenylphosphine-9,9-dimethylxanthene)
Bases Sodium tert-butoxide, triethylamine
Solvents Dioxane, toluene, ethyl acetate
Reaction Temperature 45°C to 120°C
Reaction Time 4.5 to 10 hours
Purification Silica gel chromatography with petroleum ether/ethyl acetate gradients
Storage Conditions -80°C (up to 6 months), -20°C (up to 1 month)
Solubility & Formulation DMSO stock solutions; stepwise addition of co-solvents for in vivo formulations

Chemical Reactions Analysis

Tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate has been investigated for its potential therapeutic effects, particularly as a pharmacological agent.

Case Studies

  • Antidepressant Activity : Research indicates that derivatives of piperidine compounds exhibit antidepressant-like effects in animal models. The specific structural modifications of this compound may enhance its efficacy and selectivity for neurotransmitter systems such as serotonin and norepinephrine .

Pharmacology

The compound is being explored for its interactions with various biological targets, including receptors involved in neurological disorders.

Research Findings

  • Receptor Binding Studies : Preliminary studies suggest that the compound may exhibit affinity for certain G-protein coupled receptors (GPCRs), which are critical in the modulation of mood and anxiety .

Organic Synthesis

As an intermediate in organic synthesis, this compound can be utilized to develop more complex molecules with desired biological activities.

Synthetic Routes

  • The synthesis of this compound involves multiple steps that can be optimized for yield and purity. This makes it a valuable building block for the synthesis of other pharmaceutical agents .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to other tert-butyl-protected piperidine derivatives and aryl-substituted carbamates. Key analogs include:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties References
Target Compound (1032903-63-1) C₂₀H₃₂N₂O₃ 4-Amino, 5-isopropoxy, 2-methylphenyl, Boc 348.48 Intermediate in drug synthesis
tert-Butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate C₁₈H₂₂N₃O₆S₂ Thiazol ring, nitrobenzoyl, methylsulfonyl 436.52 CDK9 inhibitor precursor
tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenylamino]piperidine-1-carboxylate (1037833-90-1) C₁₉H₂₇N₃O₄ Methoxycarbonyl, 2-amino-4-substituted phenyl 361.44 Kinase inhibitor scaffold
tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate (1142211-17-3) C₁₀H₁₉NO₃ Cyclobutyl, hydroxymethyl 201.26 Building block for chiral amines

Key Observations:

The methoxycarbonyl analog () emphasizes electronic modulation for kinase binding, while the cyclobutyl derivative () prioritizes steric effects .

Synthetic Utility: The Boc group in the target compound simplifies purification and stability, a feature shared with other tert-butyl-protected analogs. However, the presence of an amino group on the phenyl ring enables selective coupling reactions, as demonstrated in for constructing amide-linked macrocycles .

Physicochemical Properties : The target compound’s exact mass (348.252043) aligns with its molecular formula, distinguishing it from bulkier derivatives like the thiazol-nitrobenzoyl analog (exact mass: 436.52) .

Biological Activity

Tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate (CAS No. 1032903-63-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H32_{32}N2_2O3_3, with a molecular weight of 348.48 g/mol. The compound features a piperidine ring and various functional groups that may influence its biological properties.

PropertyValue
Molecular FormulaC20_{20}H32_{32}N2_2O3_3
Molecular Weight348.48 g/mol
Boiling Point470.4 ± 45.0 °C (760 mm Hg)
CAS Number1032903-63-1

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many piperidine derivatives have been shown to inhibit enzymes that play crucial roles in cellular signaling pathways, potentially affecting cancer cell proliferation.
  • Modulation of Receptor Activity : The compound may interact with specific receptors, influencing neurotransmitter systems or other signaling pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. For instance, related compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

A study published in MDPI highlights the structure–activity relationship (SAR) of piperidine derivatives, showing that modifications at specific positions can enhance biological activity against cancer cells. The compound's ability to induce cell death through different pathways underscores its potential as an anticancer agent .

Antiviral Properties

Research into N-heterocycles has revealed promising antiviral activity for compounds in this class. While specific data on this compound is limited, related structures have been reported to exhibit significant antiviral effects, suggesting potential for further investigation in this area .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have shown that similar piperidine derivatives exhibit cytotoxic effects on various cancer cell lines at low micromolar concentrations. For example, a related compound demonstrated an IC50_{50} value of 0.126 μM against MDA-MB-231 cells, indicating significant growth inhibition compared to standard treatments like 5-Fluorouracil .
  • Mechanistic Insights : Research has indicated that certain substitutions on the piperidine ring can lead to enhanced activity through mechanisms such as microtubule disruption and apoptosis induction . These findings suggest that structural modifications could optimize the biological profile of this compound.

Q & A

Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?

To validate the structure, employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton/carbon environments, while 2D techniques (COSY, HSQC) resolve connectivity ambiguities.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the exact mass (348.252043 g/mol) to verify molecular formula .
  • X-ray Crystallography : Resolve stereochemical details using SHELXL software for refinement, provided single crystals are obtainable .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation.
  • Storage : Keep in a cool, dry place under inert atmosphere, segregated from strong oxidizers .
  • Exposure Response : Rinse skin/eyes with water for 15 minutes; seek medical attention if irritation persists .

Q. What are the established synthetic routes for this compound?

Synthesis typically involves:

  • Step 1 : Formation of the aromatic core (e.g., nitration or Suzuki-Miyaura coupling for phenyl-piperidine linkage).
  • Step 2 : Boc protection of the piperidine nitrogen using di-tert-butyl dicarbonate in anhydrous THF/DCM with a base (e.g., triethylamine).
  • Step 3 : Final functionalization (e.g., isopropoxy introduction via nucleophilic substitution).
    Purification via silica gel chromatography (hexane/ethyl acetate gradients) is critical .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental NMR chemical shifts?

  • Computational Validation : Use Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) with solvent models (e.g., PCM for DMSO) to simulate shifts.
  • Experimental Adjustments : Employ deuterated solvents and temperature-controlled NMR to reduce dynamic effects.
  • Comparative Analysis : Cross-reference with spectral libraries of structurally analogous compounds (e.g., tert-butyl piperidine derivatives) .

Q. What strategies optimize the yield during the Boc-protection step of the piperidine nitrogen?

  • Reagent Stoichiometry : Use 1.2 equivalents of di-tert-butyl dicarbonate to ensure complete reaction.
  • Catalysis : Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to accelerate acylation.
  • Reaction Monitoring : Track progress via TLC (Rf shift in hexane/EtOAc) or in situ IR spectroscopy (disappearance of -NH peaks).
  • Workup : Quench excess reagent with aqueous NaHCO3, followed by extraction and column chromatography .

Q. How can computational modeling predict the biological interactions of this compound?

  • Molecular Docking : Use AutoDock Vina to screen against target proteins (e.g., kinases or GPCRs). Focus on the isopropoxy and methyl groups as key pharmacophores.
  • Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., 100 ns simulations in explicit solvent) to evaluate interaction persistence.
  • QSAR Models : Correlate substituent effects (e.g., logP, polar surface area) with activity data from analogous compounds .

Q. How should researchers address contradictions in mass spectrometry data during purity assessment?

  • Ionization Source Optimization : Use ESI+ or APCI to enhance ionization efficiency for the Boc-protected amine.
  • High-Resolution Validation : Confirm isotopic patterns match theoretical distributions (e.g., 13C contributions).
  • Complementary Techniques : Pair HRMS with HPLC-UV (e.g., C18 column, acetonitrile/water gradient) to detect co-eluting impurities .

Methodological Notes

  • Structural Refinement : For crystallographic data, refine using SHELXL with twin-law corrections if twinning is detected .
  • Safety Compliance : Adhere to GHS guidelines for labeling and disposal, even if the compound is not classified under GHS .
  • Data Reproducibility : Document reaction parameters (temperature, solvent purity) meticulously to mitigate batch-to-batch variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate

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